(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one
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Overview
Description
(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a bromophenyl-substituted pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2,5-dimethylpyrrole to form the intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are carried out under basic or acidic conditions depending on the nucleophile.
Major Products
Scientific Research Applications
(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione has been studied for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, its anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Synthetic Compounds with Biological Activity: Compounds like deoxycorticosterone analogs share similar biological activities and structural motifs.
Uniqueness
What sets (5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione apart is its unique combination of a thiazolidine-2,4-dione core with a bromophenyl-substituted pyrrole moiety
Properties
Molecular Formula |
C16H13BrN2O2S |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(5Z)-5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-9-7-11(8-14-15(20)18-16(21)22-14)10(2)19(9)13-5-3-12(17)4-6-13/h3-8H,1-2H3,(H,18,20,21)/b14-8- |
InChI Key |
SRFIBVCXYDJMPB-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C\3/C(=O)NC(=O)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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